2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine
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Overview
Description
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound with the molecular formula C15H14F3N. It is a colorless to light yellow liquid with a unique odor. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as Friedel-Crafts acylation, reduction, and amination. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenethylamine
- 2-(4-Trifluoromethylphenyl)ethanamine
- 4-Trifluoromethylphenethylamine
Uniqueness
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its biphenyl structure, which provides additional rigidity and stability compared to similar compounds.
Properties
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPMFRFFHKMSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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